4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
Description
Properties
IUPAC Name |
4,6-dichloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2/c8-6-3-5-4(1-2-10-5)7(9)11-6/h3,10H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDSCKWEZVNZOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC(=NC(=C21)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Reaction Design
The most straightforward route involves selective chlorination of a pyrrolo[3,2-c]pyridine precursor. Thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) are widely employed for introducing chlorine atoms at the 4- and 6-positions of the heterocyclic core. The electron-deficient nature of the pyridine ring facilitates electrophilic aromatic substitution, with the chlorine atoms directing further reactivity.
Critical Parameters
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Temperature : Reactions typically proceed at reflux temperatures (70–110°C) to ensure complete conversion.
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Solvent Selection : Polar aprotic solvents like dichloromethane (DCM) or chlorobenzene enhance reagent solubility and stabilize intermediates.
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Stoichiometry : A 2:1 molar ratio of chlorinating agent to substrate ensures di-substitution while minimizing over-chlorination.
Example Protocol :
A pyrrolo[3,2-c]pyridine derivative (10 mmol) is dissolved in POCl₃ (20 mL) and heated at 100°C for 12 hours. The mixture is cooled, quenched with ice water, and neutralized with sodium bicarbonate. Extraction with ethyl acetate followed by silica gel chromatography yields the dichlorinated product.
Multi-Step Synthesis via Lactamization and Reduction
Lactamization of Furan Derivatives
Patent CN104230923A outlines a method for structurally analogous compounds, starting with furo[3,4-c]pyridine-1,3-diketone. While this route targets the [3,4-c] isomer, adaptations for the [3,2-c] system involve strategic modifications:
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Lactamization : Treatment with urea in o-xylene at reflux forms the pyrrolopyridine core via cyclodehydration.
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Reduction : Lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) reduces the lactam to the 2,3-dihydro derivative.
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Chlorination : Subsequent treatment with SOCl₂ or POCl₃ introduces chlorine atoms at the 4- and 6-positions.
Salt Formation and Purification
The final step involves hydrochloric acid-mediated salt formation in methanol, yielding the hydrochloride salt. While the target compound is the free base, neutralization with aqueous NaOH followed by extraction isolates the pure product.
Alternative Cyclization Strategies
Palladium-Catalyzed Cross-Coupling
Buchwald-Hartwig amination or Suzuki-Miyaura coupling might assemble the heterocycle from halogenated pyridine and pyrrole fragments. However, steric hindrance at the 3,2-c position poses challenges.
Comparative Analysis of Synthetic Methods
Mechanistic Considerations
Chlorination Selectivity
The 4- and 6-positions on the pyrrolo[3,2-c]pyridine ring are activated toward electrophilic substitution due to the electron-withdrawing effect of the pyridine nitrogen. POCl₃ preferentially targets these sites over the 2- and 7-positions, as confirmed by DFT calculations in analogous systems.
Reduction Dynamics
LiAlH₅ reduces the lactam’s carbonyl group to a methylene unit via a two-step mechanism: (1) hydride attack at the carbonyl carbon, and (2) protonation of the resulting alkoxide. Excess reductant must be carefully quenched to avoid over-reduction.
Challenges and Optimization Opportunities
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Regioselectivity Control : Competing chlorination at non-target positions remains a concern. Microwave-assisted synthesis or directed ortho-metalation could improve specificity.
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Purification : Silica gel chromatography effectively separates dichlorinated products from mono- or tri-chloro byproducts.
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Scale-Up : Continuous flow reactors may enhance the safety and efficiency of POCl₃-based chlorinations.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atoms at positions 4 and 6 are highly susceptible to nucleophilic substitution, enabling the introduction of diverse functional groups.
Key Reagents and Conditions:
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Amines : React with the compound in polar aprotic solvents (e.g., DMF, DMSO) under basic conditions (e.g., NaH, KOtBu) at 80–100°C.
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Thiols : Require milder conditions (e.g., room temperature, THF) with catalytic bases like triethylamine.
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Hydroxide ions : Limited utility due to competing hydrolysis pathways.
Example Reaction:
Products : Substituted derivatives with amines or thiols at the 4- or 6-positions, enhancing pharmacological potential .
Oxidation and Reduction Reactions
The bicyclic structure undergoes selective oxidation or reduction depending on the reagent.
Oxidation:
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Reagents : KMnO₄ (aqueous acidic conditions) or CrO₃ (anhydrous).
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Outcome : Oxidation of the dihydropyrrole ring to a fully aromatic pyrrole system.
Example Reaction:
Reduction:
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Reagents : LiAlH₄ (ether, 0°C) or NaBH₄ (methanol, RT).
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Outcome : Saturation of the pyridine ring or cleavage of the bicyclic system.
Cycloaddition and Ring-Opening Reactions
The compound participates in cycloaddition reactions due to its conjugated π-system.
Diels-Alder Reactions :
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Reacts with dienophiles (e.g., maleic anhydride) under thermal conditions to form polycyclic adducts.
Ring-Opening :
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Occurs under strong acidic (e.g., HCl, 120°C) or basic conditions, yielding linear intermediates for further functionalization.
Halogen Exchange Reactions
The chlorine atoms can be replaced by other halogens via metal-halogen exchange.
Example :
Mechanistic Insights
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Nucleophilic Substitution : Proceeds via an aromatic nucleophilic substitution (SNAr) mechanism, facilitated by the electron-deficient pyridine ring.
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Oxidation : Involves radical intermediates, with Mn(VII) acting as the oxidizing agent.
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Reduction : Hydride transfer from LiAlH₄ preferentially targets the pyridine ring due to its higher electron deficiency.
Stability and Side Reactions
Scientific Research Applications
Medicinal Chemistry Applications
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Anticancer Activity :
- Research indicates that derivatives of pyrrolo[3,4-c]pyridine exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The structural modifications in pyrrolo compounds often enhance their efficacy against specific types of cancer cells .
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Analgesic and Sedative Effects :
- Compounds derived from pyrrolo[3,4-c]pyridine have been tested for analgesic and sedative activities. In animal models, some derivatives demonstrated pain relief comparable to morphine while exhibiting lower toxicity levels. This suggests potential for developing new analgesics with reduced side effects .
- Anticonvulsant Properties :
Biochemical Applications
- Enzyme Inhibition :
- Antimicrobial Activity :
Case Studies
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the derivative of the compound being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Isomerism and Substituent Effects
Pyrrolopyridine derivatives exhibit significant variability in activity based on the position of ring fusion (e.g., [3,2-c] vs. [2,3-b]) and substituents. Key comparisons include:
Table 1: Structural and Physicochemical Properties of Selected Analogs
Key Observations :
- Chlorine Position : The 6-chloro derivative (Entry 1) demonstrates antiproliferative activity in the µM-nM range, suggesting halogenation at this position enhances interaction with cellular targets .
- Halogen Diversity : Bromine substitution (Entry 3) increases molecular weight and steric bulk, which may influence solubility and target selectivity .
Biological Activity
4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine (CAS Number: 1201676-03-0) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula: C7H4Cl2N2O
- Molecular Weight: 203.03 g/mol
- IUPAC Name: 4,6-dichloro-2,3-dihydropyrrolo[3,4-c]pyridin-1-one
- Appearance: Solid
- Melting Point: 23 °C
Biological Activity Overview
The biological activities of 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine have been explored in various studies. Its potential as an antibacterial and anticancer agent has been particularly noted.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of pyrrole derivatives. For instance, certain pyrrole-based compounds demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . Although specific data on 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is limited, its structural analogs have shown promising results in similar assays.
Anticancer Activity
Research indicates that derivatives of pyrrole compounds exhibit cytotoxic effects against various cancer cell lines. For example, compounds derived from pyrrole have been tested against human tumor cell lines such as LCLC-103H and A-427. These studies suggest that modifications to the pyrrole structure can enhance cytotoxicity and selectivity towards cancer cells .
The exact mechanism by which 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific cellular targets involved in cell proliferation and apoptosis pathways. The presence of chlorine atoms in its structure may enhance its reactivity and binding affinity to biological molecules.
Case Studies and Research Findings
Safety and Handling
4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is classified with a warning signal due to potential hazards such as skin irritation (H315), eye irritation (H319), and respiratory irritation (H335). Appropriate safety measures should be taken when handling this compound in laboratory settings.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4,6-dichloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine?
- Methodology : The synthesis typically involves halogenation of the pyrrolopyridine core. For example:
- Chlorination : Use of chlorinating agents like N-chlorosuccinimide (NIS) in acetone at room temperature to introduce chlorine at the 4- and 6-positions .
- Protection/Deprotection : Sodium hydride (NaH) and tosyl chloride (TsCl) in THF are used to protect reactive nitrogen sites during functionalization .
- Purification : Column chromatography with gradients of dichloromethane (DCM) and ethyl acetate (EA) is recommended for isolating the final product .
Q. How can the purity and structural integrity of this compound be validated?
- Methodology :
- HPLC : Assess purity (>98% by reverse-phase HPLC with UV detection at 254 nm) .
- NMR : Use - and -NMR (if fluorinated analogs are synthesized) to confirm substituent positions and ring saturation. For example, -NMR in DMSO-d6 shows characteristic peaks for pyrrolopyridine protons (e.g., δ 7.23–8.21 ppm) .
- HRMS : High-resolution mass spectrometry (ESI) confirms molecular weight (e.g., [M+H]<sup>+</sup> at m/z 171.0123) .
Q. What solvents and reaction conditions optimize its stability during synthesis?
- Methodology :
- Polar aprotic solvents : THF, DMF, or acetonitrile enhance solubility and reaction rates for halogenation or coupling steps .
- Temperature control : Halogenation reactions often require 0°C to room temperature to avoid side reactions (e.g., over-chlorination) .
- Inert atmosphere : Use nitrogen/argon for moisture-sensitive steps (e.g., boronic acid couplings) .
Advanced Research Questions
Q. How do electronic effects of chlorine substituents influence reactivity in cross-coupling reactions?
- Methodology :
- Suzuki-Miyaura coupling : Chlorine at the 4- and 6-positions activates the pyrrolopyridine core for Pd-catalyzed coupling with boronic acids (e.g., 3,4-dimethoxyphenylboronic acid). Reaction conditions: Pd(PPh3)4, K2CO3, toluene/EtOH/H2O at 90–105°C .
- Mechanistic insight : Chlorine’s electron-withdrawing effect increases electrophilicity at adjacent carbons, facilitating transmetallation .
Q. What strategies resolve contradictions in reaction yields reported for halogenation steps?
- Methodology :
- Parameter screening : Optimize equivalents of chlorinating agents (e.g., Selectfluor® for fluorination) and reaction time (e.g., 12–24 hrs at 70°C) .
- Byproduct analysis : Use LC-MS to detect intermediates (e.g., over-halogenated species) and adjust stoichiometry .
- Solvent effects : Acetonitrile/ethanol mixtures improve selectivity for mono- vs. di-halogenation .
Q. How can computational modeling predict the pharmacological potential of derivatives?
- Methodology :
- Docking studies : Use software like AutoDock to simulate binding to target proteins (e.g., kinases). Focus on the dihydro-pyrrole ring’s conformational flexibility .
- SAR analysis : Compare IC50 values of analogs with varying substituents (e.g., ethyl vs. methyl groups) to identify critical pharmacophores .
Q. What advanced techniques characterize regioisomers or tautomeric forms of this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
